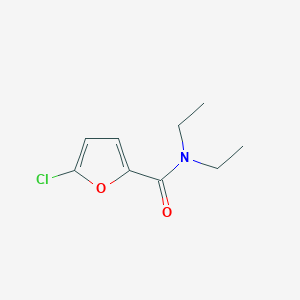
2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)-1-(4-methylpiperidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)-1-(4-methylpiperidin-1-yl)ethanone, commonly known as MDPV, is a synthetic cathinone that has gained popularity in recent years due to its psychoactive effects. It is a member of the pyrovalerone family and is structurally similar to other cathinones such as Mephedrone and Methcathinone. MDPV is a potent stimulant and has been found to produce euphoria, increased energy, and heightened awareness.
Avantages Et Limitations Des Expériences En Laboratoire
MDPV has several advantages and limitations for lab experiments. Its high potency and selectivity for the dopamine and norepinephrine transporters make it a useful tool for studying the role of these neurotransmitters in the brain. However, its high potency also makes it difficult to accurately dose and can lead to adverse effects in animal models.
Orientations Futures
There are several future directions for research on MDPV. One area of interest is its potential therapeutic applications, particularly in the treatment of attention deficit hyperactivity disorder (ADHD) and depression. Additionally, further studies are needed to better understand the long-term effects of MDPV use and its potential for abuse. Finally, research is needed to develop safer and more effective treatments for stimulant abuse disorders.
In conclusion, MDPV is a synthetic cathinone that has gained popularity in recent years due to its psychoactive effects. It has been extensively studied for its potential therapeutic applications and its mechanism of action. MDPV has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Méthodes De Synthèse
MDPV is synthesized through a multi-step process involving the reaction of various chemicals. The first step involves the reaction of 3,4-methylenedioxyphenylpropan-2-one with hydroxylamine hydrochloride to form 3,4-methylenedioxyphenyl-2-nitropropene. The nitropropene is then reduced using a reducing agent such as sodium borohydride to form 3,4-methylenedioxyphenyl-2-propanone. The final step involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with 4-methylpiperidine to form MDPV.
Applications De Recherche Scientifique
MDPV has been extensively studied for its psychoactive effects and potential therapeutic applications. It has been found to have a high affinity for the dopamine and norepinephrine transporters, leading to increased levels of these neurotransmitters in the brain. This mechanism of action is similar to other stimulants such as cocaine and amphetamines.
Biochemical and Physiological Effects:
MDPV has been found to produce a range of biochemical and physiological effects. It has been shown to increase locomotor activity in rodents and produce hyperthermia. MDPV has also been found to produce cardiovascular effects such as increased heart rate and blood pressure.
Propriétés
IUPAC Name |
2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)-1-(4-methylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-13-8-10-20(11-9-13)17(21)12-16-14(2)22-18(19-16)15-6-4-3-5-7-15/h3-7,13H,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDMSXXINYCRAJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CC2=C(OC(=N2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B7510200.png)




![1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7510243.png)

![3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)-2-methylaniline](/img/structure/B7510263.png)




![3-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbonyl)-1H-pyridin-2-one](/img/structure/B7510294.png)